molecular formula C14H11NO B3047488 6-Methyl-2-phenyl-1,3-benzoxazole CAS No. 14016-00-3

6-Methyl-2-phenyl-1,3-benzoxazole

Cat. No. B3047488
Key on ui cas rn: 14016-00-3
M. Wt: 209.24 g/mol
InChI Key: HNTGXYVCUNUJGL-UHFFFAOYSA-N
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Patent
US03962441

Procedure details

Benzoyl chloride (79 ml) was slowly added to a stirred suspension of 6-amino-m-cresol (83 gm) in pyridine (600 ml). The temperature was kept below 5°C. The solution was heated under reflux for 2 hr., then was evaporated to dryness to give an oil. This oil was extracted with aqueous 2N sodium hydroxide solution. The aqueous layer was made acid with concentrated hydrochloric acid. The solid, N-(2'-hydroxy-4'-methylbenzanilide), m.p. 170°C, was filtered off. This product was heated until no more water was evolved. The resulting liquid was allowed to cool and the solid produced was powdered and taken up in petroleum ether. The solution was treated with carbon and the filtrate evaporated to dryness to yield 6-methyl-2-phenylbenzoxazole, m.p. 93°C.
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[CH:12]=[CH:13][C:14]([CH3:18])=[CH:15][C:16]=1O>N1C=CC=CC=1>[CH3:18][C:14]1[CH:13]=[CH:12][C:11]2[N:10]=[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[O:8][C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
79 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
83 g
Type
reactant
Smiles
NC=1C=CC(=CC1O)C
Name
Quantity
600 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 5°C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
, then was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil
EXTRACTION
Type
EXTRACTION
Details
This oil was extracted with aqueous 2N sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The solid, N-(2'-hydroxy-4'-methylbenzanilide), m.p. 170°C, was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
This product was heated until no more water
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solid produced
ADDITION
Type
ADDITION
Details
The solution was treated with carbon
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(N=C(O2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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